6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Description
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C7H5ClN2O/c8-6-3-5(11)4-1-2-9-7(4)10-6/h1-4H,(H,9,10) |
InChI Key |
QXQLGGNACJJJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1C(=O)C=C(N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent to introduce the chlorine atom into the pyrrole ring . The reaction is usually carried out under reflux conditions, followed by cooling and work-up to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or thiols .
Scientific Research Applications
6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidines
Examples include 6-(2,4-dichlorophenylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (compound 23 in ). Key differences:
- Core structure : Pyrrolo[2,3-d]pyrimidine (pyrimidine ring) vs. pyrrolo[2,3-b]pyridine (pyridine ring).
- Substituents : Dichlorophenylmethyl groups enhance binding to vascular endothelial growth factor receptor-2 (VEGFR-2), with compound 8 showing 100-fold higher potency than semaxanib .
- Biological activity : Pyrrolo[2,3-d]pyrimidines exhibit dual inhibition of receptor tyrosine kinases (RTKs) and angiogenesis, unlike the unmodified pyrrolo[2,3-b]pyridin-4-one .
4H-Pyrido[1,2-a]pyrimidin-4-ones
Examples from include derivatives with pyrazolo[1,5-a]pyridine or imidazo[1,2-a]pyridine substituents. These compounds feature expanded ring systems and substitutions (e.g., piperazine, cyclopropyl), enhancing pharmacokinetic properties such as solubility and target affinity .
Thieno[2,3-b]thiophene-Based Bis-Heterocycles
Compounds like bis-pyridinothieno[2,3-b]thiophene nitrile derivatives () share a sulfur-rich framework. While structurally distinct, they highlight the role of heteroatom diversity in modulating electronic properties for materials science applications .
Key Research Findings
Substituent Impact : Chlorine and dichlorophenylmethyl groups significantly enhance kinase inhibition. For example, compound 8 (pyrrolo[2,3-d]pyrimidine) outperforms the parent scaffold in VEGFR-2 inhibition .
Ring System Influence : Pyrimidine-containing analogues (e.g., pyrrolo[2,3-d]pyrimidines) exhibit broader biological activity than pyridine-based cores due to increased hydrogen-bonding capacity .
Synthetic Challenges: Attempts to synthesize oxygenated pyrano[2,3-b]pyridin-4-ones (e.g., compound 13b in ) failed under standard conditions, highlighting the sensitivity of fused systems to reaction parameters .
Biological Activity
6-Chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family. Its structure features a bicyclic arrangement comprising a pyrrole and pyridine ring fused together, with a chlorine atom at the 6-position and a carbonyl group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer therapeutics.
Biological Activity Overview
The compound exhibits significant biological activity primarily as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs are critical in various cellular signaling pathways that contribute to cancer progression. Research indicates that derivatives of this compound can effectively inhibit FGFR activity, showcasing its potential as a therapeutic agent in oncology.
Key Findings
- Inhibition of FGFRs : Studies have demonstrated that 6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one has a high binding affinity for FGFRs. Molecular docking studies reveal that the compound forms hydrogen bonds with essential amino acids in the receptor's active site, enhancing its inhibitory potency against various FGFR isoforms .
- Potential Applications : The compound's ability to inhibit FGFR activity suggests its potential application in treating cancers associated with aberrant FGFR signaling. This includes various types of solid tumors where FGFR overexpression or mutations are prevalent.
- Structure-Activity Relationship (SAR) : The biological activity of this compound has been linked to its structural features. Modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold can enhance or diminish its efficacy against FGFRs .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the pharmacological potential of this compound:
- In Vivo Efficacy : A study evaluated the efficacy of 6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one in mouse models of cancer. The results indicated a significant reduction in tumor size when administered at dosages targeting FGFR pathways .
- Metabolic Stability : Research assessed the metabolic stability of the compound in human liver microsomes, revealing moderate stability and highlighting the need for further optimization to enhance bioavailability .
Q & A
Advanced Research Question
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or acetyl groups at the pyrrole nitrogen, which hydrolyze in vivo to the active form .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability, as validated by dynamic light scattering (DLS) .
How does the fused ring system influence spectroscopic signatures compared to non-fused analogs?
Basic Research Question
The conjugated system causes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
